REACTION_CXSMILES
|
[NH2:1][C:2]1[C:10]([Br:11])=[C:9]([F:12])[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].[CH3:13][NH2:14].CCCP1(OP(CCC)(=O)OP(CCC)(=O)O1)=O.C1COCC1>CCOC(C)=O>[NH2:1][C:2]1[C:10]([Br:11])=[C:9]([F:12])[CH:8]=[CH:7][C:3]=1[C:4]([NH:14][CH3:13])=[O:5]
|
Name
|
|
Quantity
|
0.69 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=CC(=C1Br)F
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCP1(=O)OP(=O)(OP(=O)(O1)CCC)CCC
|
Name
|
|
Quantity
|
1.911 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
5.9 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred rapidly at RT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a solution
|
Type
|
TEMPERATURE
|
Details
|
The reaction became warm
|
Type
|
CUSTOM
|
Details
|
The reaction was sealed
|
Type
|
WAIT
|
Details
|
After 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
the reaction was partitioned between sat'd NaHCO3 and EtOAc
|
Type
|
WASH
|
Details
|
The organic layer was washed with sat'd NaHCO3 once
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organics were dried over anhydrous Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC)C=CC(=C1Br)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.3 mmol | |
AMOUNT: MASS | 0.57 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |